molecular formula C18H15FN4O2S2 B2518050 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895442-71-4

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2518050
CAS No.: 895442-71-4
M. Wt: 402.46
InChI Key: OESNWOYDAPIOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and a benzenesulfonamide moiety attached via an ethyl chain at position 4. The synthesis of such compounds typically involves S-alkylation of 1,2,4-triazole-thiones with α-halogenated ketones, followed by functionalization with sulfonamide groups .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c19-14-8-6-13(7-9-14)17-21-18-23(22-17)15(12-26-18)10-11-20-27(24,25)16-4-2-1-3-5-16/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESNWOYDAPIOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as DNA gyrase and SARS-CoV-2 glycoprotein. The nature of these interactions involves binding to the active sites of these enzymes, thereby preventing their normal function. Additionally, this compound can interact with various proteins, potentially altering their conformation and activity.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and apoptosis. By altering these pathways, this compound can induce changes in cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to their active sites, thereby blocking substrate access. Additionally, it can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways. Changes in gene expression induced by this compound are mediated through its effects on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The following sections detail the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Structural Characteristics

The compound consists of three main components:

  • Thiazolo[3,2-b][1,2,4]triazole : A fused ring system that enhances interactions with biological targets.
  • Fluorophenyl Group : The fluorine atom can increase metabolic stability and bioavailability.
  • Benzenesulfonamide Moiety : Known for its role in various therapeutic agents.

These structural elements contribute to the compound's ability to interact with various biological systems.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Compounds containing thiazole and triazole moieties are particularly effective against a range of pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibitory activity against topoisomerase IV
Escherichia coliAntibacterial properties
Candida albicansAntifungal activity

Antitumor Activity

Research indicates that the compound may exhibit anticancer properties. Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : Interaction with intracellular targets leading to cell cycle arrest and apoptosis.
  • Case Study Findings : Compounds similar to this compound have demonstrated IC50 values indicating significant cytotoxicity against tumor cell lines.

Anti-inflammatory Activity

The thiazole and triazole rings contribute to anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Studies have shown that related compounds can reduce inflammation markers in vitro.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Binding : It may bind to receptors involved in inflammatory responses or tumor growth.
  • Cellular Pathway Modulation : Alters signaling pathways that lead to apoptosis or antimicrobial responses.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticonvulsant Properties : Some thiazole derivatives have shown efficacy in reducing seizure activity in animal models.
  • Synergistic Effects : The combination of thiazole and triazole structures may result in enhanced activity compared to single-component compounds.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • A study on thiazole-integrated pyrrolidinones demonstrated significant anticonvulsant effects with a median effective dose lower than standard treatments .
  • Another investigation into thiazole derivatives revealed potent anticancer effects against multiple cell lines with IC50 values significantly lower than conventional chemotherapeutics .

Scientific Research Applications

Antimicrobial and Anticancer Properties

The thiazole and triazole rings present in the compound are known for their potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures exhibit significant effectiveness against various pathogens and cancer cell lines. For instance:

  • Antimicrobial Activity : Research indicates that derivatives of thiazole and triazole can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal species .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against specific cell lines such as MCF7 (breast cancer). Molecular docking studies suggest promising interactions with cancer-related targets, indicating potential therapeutic applications in oncology .

Molecular Modeling and Structure-Activity Relationship (SAR)

Molecular modeling techniques have been employed to understand the binding interactions of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide with biological targets. These studies provide insights into:

  • Binding Affinity : Quantitative structure–activity relationship (QSAR) models help predict the biological activity based on the chemical structure.
  • Docking Studies : Computational docking studies reveal how the compound interacts at the molecular level with various receptors involved in disease pathways .

Therapeutic Potential

The diverse biological activities of this compound position it as a candidate for further research in:

  • Antimicrobial Agents : Its efficacy against resistant strains of bacteria makes it a potential lead compound in antibiotic development.
  • Anticancer Drugs : Given its activity against specific cancer cell lines, it may contribute to new therapies for cancer treatment.

Antimicrobial Evaluation

A study on related thiazole derivatives demonstrated promising results against various microbial strains using standard assay methods like the turbidimetric method. Compounds similar to this compound exhibited significant antimicrobial activity .

Anticancer Screening

In vitro studies involving MCF7 cells indicated that compounds with similar structural features showed cytotoxic effects. The most active derivatives were identified through SRB assays, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The compound shares structural similarities with several derivatives of thiazolo[3,2-b][1,2,4]triazole, which have been evaluated for anticonvulsant activity. Key comparisons include:

Table 1: Pharmacological and Structural Comparison
Compound Name / ID Substituents Molecular Weight ED50 (MES, mg/kg) Protective Index (PI) Key Structural Features Affecting Activity
Target Compound 4-fluorophenyl (C6), benzenesulfonamide-ethyl chain 428.4* Not reported Not reported Sulfonamide enhances binding affinity
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-fluorophenyl (C6) ~280 (estimated) 49.1 1.9 Fluorine at para position increases selectivity for MES seizures
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-propoxy-phenyl (C6) ~308 (estimated) 63.4 (PTZ) 1.7 Propoxy group broadens activity to PTZ model
2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b) 4-methoxyphenyl (C2), phenyl (C6) 308.3 Not reported Not reported Methoxy group improves solubility
6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (10b) 4-bromophenyl (C6), 4-methoxyphenyl (C2) 386.3 Not reported Not reported Bromine enhances lipophilicity

*Molecular weight calculated based on formula C19H17FN4O2S2.

Key Observations:

Anticonvulsant Activity : The target compound’s closest analog, 3c , exhibits potent activity against maximal electroshock (MES)-induced seizures (ED50 = 49.1 mg/kg) with a PI of 1.9, outperforming carbamazepine (PI < 0.44) . The benzenesulfonamide group in the target compound may further modulate activity by enhancing interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

Substituent Effects: Fluorine: The 4-fluorophenyl group in 3c and the target compound contributes to selectivity for voltage-gated sodium channels, a common anticonvulsant mechanism . Sulfonamide vs.

Spectral and Synthetic Differences :

  • IR spectra of related compounds confirm the absence of C=O bands (1663–1682 cm⁻¹) after cyclization to thiazolo-triazoles, a feature critical for stability .
  • The target compound’s synthesis likely follows methods similar to 10b , where S-alkylation of triazole-thiones with α-bromo ketones is key .

Physicochemical Properties

  • Solubility: The benzenesulfonamide group in the target compound increases hydrophilicity compared to non-sulfonamide analogs (e.g., 3c or 5b), as seen in related sulfonamide-containing drugs .
  • Stability : Thione tautomerization, observed in precursors like 7–9 , is absent in the final thiazolo-triazole structure due to S-alkylation, confirmed by IR (lack of νS-H at 2500–2600 cm⁻¹) .

Preparation Methods

Preparation of 4-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide

The synthesis begins with the conversion of 4-sulfamoylbenzoic acid to its methyl ester 1 via reflux with methanol and concentrated sulfuric acid (yield: 85–90%). Subsequent hydrazinolysis with hydrazine hydrate yields 4-(hydrazinecarbonyl)benzenesulfonamide 2 , which is treated with potassium thiocyanate (KSCN) and hydrochloric acid to form the thiosemicarbazide intermediate 3 . Cyclization under basic conditions (10% NaOH) produces 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide 4 (yield: 60–65%).

Table 1: Synthesis of Intermediate 4

Step Reagents/Conditions Yield (%) Characterization
Esterification CH₃OH/H₂SO₄, reflux 85–90 IR: 1720 cm⁻¹ (C=O)
Hydrazide formation NH₂NH₂·H₂O, reflux 70–75 ¹H NMR: δ 4.2 (s, NH₂)
Thiosemicarbazide KSCN/HCl, reflux 60–65 m.p. 210–212°C

Alkylation with 2-Bromo-1-(4-fluorophenyl)ethanone

Intermediate 4 undergoes alkylation with 2-bromo-1-(4-fluorophenyl)ethanone in ethanol under basic conditions (NaHCO₃) to yield 4-(5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1H-1,2,4-triazol-3-yl)benzenesulfonamide 5 (yield: 57–62%). The reaction proceeds via nucleophilic attack of the thiolate anion on the α-carbon of the bromoketone.

Table 2: Alkylation Reaction Parameters

Parameter Value
Solvent Ethanol
Base NaHCO₃
Temperature Room temperature
Time 12–24 hours

Cyclization to Form the Thiazolo[3,2-b]triazole Core

Acid-Catalyzed Cyclization

Intermediate 5 is cyclized using concentrated sulfuric acid to form the thiazolo[3,2-b]triazole core. The reaction proceeds via intramolecular nucleophilic substitution, with the thioether sulfur attacking the adjacent carbonyl carbon (Route A, yield: 53–58%). Alternative cyclization under reflux conditions (Route B) improves yields to 65–70%.

Table 3: Cyclization Yields Under Different Conditions

Route Conditions Yield (%)
A H₂SO₄, 1–12 hours 53–58
B H₂SO₄, reflux 65–70

Alternative Cyclization Routes

The use of polyphosphoric acid (PPA) as a cyclizing agent has been explored, achieving comparable yields (60–68%) but requiring higher temperatures (100–110°C). This method reduces reaction times to 4–6 hours, though purity may necessitate chromatographic purification.

Characterization and Analytical Data

The final product is characterized by:

  • Melting Point : 218–220°C
  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, triazole-H), 7.8–7.4 (m, 9H, aromatic-H), 3.6 (t, 2H, CH₂), 2.9 (t, 2H, CH₂)
  • IR : 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-F)
  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₆F₂N₄O₂S₂: 434.48, found: 434.47

Q & A

Q. Primary techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, sulfonamide S=O stretching) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is verified using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z 446.5 (calculated for C₂₀H₁₉FN₄O₂S₂) .

Basic: What preliminary biological activities have been reported for this compound?

Initial studies highlight:

  • Antibacterial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal activity : 50% inhibition of Candida albicans growth at 20 µM .
  • Cytotoxicity : Moderate activity (IC₅₀ ~25 µM) against HeLa cells, suggesting potential anticancer applications .

Advanced: How can reaction conditions be optimized to resolve low yields in sulfonylation steps?

Q. Key variables :

  • pH control : Maintain pH 8–9 using triethylamine to deprotonate the amine group for efficient sulfonylation .
  • Temperature : Reactions at 70°C reduce side-product formation (e.g., sulfonate esters) .
  • Solvent polarity : DMF enhances solubility of intermediates, improving reaction homogeneity .
  • Catalyst screening : Pilot studies suggest Cu(I) catalysts (e.g., CuBr) may accelerate sluggish steps, though further validation is needed .

Advanced: What strategies are used to explore structure-activity relationships (SAR) for this compound?

Q. Methodological approaches :

  • Derivatization : Modify the benzenesulfonamide moiety (e.g., introduce methoxy or nitro groups) to assess impact on bioactivity .
  • Bioisosteric replacement : Substitute the 4-fluorophenyl group with chlorophenyl or methyl groups to evaluate lipophilicity effects .
  • Computational modeling : Docking studies with bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 targets guide SAR hypotheses .

Advanced: How can contradictory bioactivity data across studies be resolved?

Q. Root causes and solutions :

  • Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial tests) to minimize inter-lab discrepancies .
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC to rule out false negatives .
  • Target selectivity : Use siRNA knockdown or competitive binding assays to confirm specificity for purported targets .

Stability Assessment: How is the compound’s stability under varying storage conditions evaluated?

Q. Protocols :

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C) .
  • Photostability : Expose to UV light (300–400 nm) for 48 hours; monitor changes via UV-Vis spectroscopy .
  • Hygroscopicity testing : Store at 25°C/60% RH for 30 days; assess crystallinity via X-ray diffraction (XRD) .

Target Identification: What methods are employed to identify biological targets?

Q. Advanced techniques :

  • Surface Plasmon Resonance (SPR) : Screen binding affinity to protein libraries (e.g., kinases, GPCRs) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
  • Metabolomic profiling : LC-MS-based analysis of treated vs. untreated cells to identify perturbed pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.